3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester
Overview
Description
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester is a chemical compound with the molecular formula C20H21NO6 . It is a protected L-DOPA derivative .
Molecular Structure Analysis
The molecular structure of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester contains a total of 49 bonds, including 28 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aliphatic (thio-) carbamate, 1 aromatic ketone, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester include a molecular weight of 371.38 . More specific properties such as density, boiling point, and melting point are not provided in the search results.Scientific Research Applications
Chemical Modifications and Applications
Xylan Derivatives and Their Application Potential
Research highlights the chemical modification of xylan into ethers and esters, producing biopolymers with specific properties tailored by functional groups and substitution patterns. This modification process, involving esterification with various acids including furan- and pyroglutamic acid, results in novel xylan esters. These derivatives could potentially be used for drug delivery applications, suggesting a methodological parallel in the synthesis and application potential of esterified biopolymers, which may extend to the modification and application of "3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester" (Petzold-Welcke et al., 2014).
Acetylated Wood and Its Infrared Spectroscopic Analysis
A study on acetylated wood discusses the modification of wood by acetylation with acetic anhydride, analyzed using Fourier transform infrared spectroscopy (FT-IR) and Fourier transform near-infrared spectroscopy (FT-NIR). The process leads to chemical changes such as the disappearance of hydroxyl groups and appearance of carbonyl groups, highlighting the acetylation process's effect on the material's properties. This could provide insights into the analysis and characterization of acetylated organic compounds, including "3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester" (Schwanninger et al., 2011).
Biosensor Analysis of Blood Esterases
The development of biosensors for assessing blood esterases, including acetylcholinesterase (AChE), provides a foundation for biomonitoring exposures to compounds that interact with esterase activity. This technology could potentially be applied to monitor biological responses to "3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester," given its ester functional group and relevance in biochemical contexts (Sigolaeva et al., 2010).
Fatty Acid Esters and Their Toxicity
A review on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) discusses their formation in foods and potential toxicities, including nephrotoxicity and testicular toxicity. While the specific compound "3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester" is not mentioned, the discussion on ester toxicity and analytical detection methods may offer relevant insights into safety assessments and analytical methodologies for similar ester compounds (Gao et al., 2019).
properties
IUPAC Name |
methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFVAAWJEMBBJF-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473312 | |
Record name | Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester | |
CAS RN |
110774-03-3 | |
Record name | Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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